2,3-Dichloro-5-(methoxymethyl)pyridine

描述

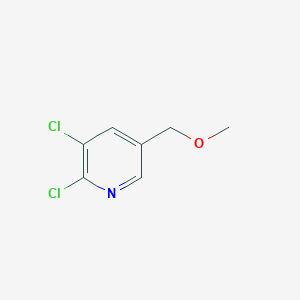

2,3-Dichloro-5-(methoxymethyl)pyridine (CAS: 202395-72-0) is a halogenated pyridine derivative with a methoxymethyl (-CH2OCH3) substituent at the 5-position. Its molecular formula is C8H7Cl2NO, and its InChIKey is AISNFZLSRAEWSN-UHFFFAOYSA-N .

属性

分子式 |

C7H7Cl2NO |

|---|---|

分子量 |

192.04 g/mol |

IUPAC 名称 |

2,3-dichloro-5-(methoxymethyl)pyridine |

InChI |

InChI=1S/C7H7Cl2NO/c1-11-4-5-2-6(8)7(9)10-3-5/h2-3H,4H2,1H3 |

InChI 键 |

AISNFZLSRAEWSN-UHFFFAOYSA-N |

规范 SMILES |

COCC1=CC(=C(N=C1)Cl)Cl |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Pyridine Derivatives

The following table summarizes key differences between 2,3-dichloro-5-(methoxymethyl)pyridine and its analogs:

Key Comparative Insights:

Substituent Effects on Reactivity and Applications The trifluoromethyl (-CF3) and trichloromethyl (-CCl3) groups enhance electrophilic reactivity, making these compounds critical in agrochemical synthesis. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine is a precursor for herbicides like Fluazinam and fungicides like Fluopicolide . However, its applications are less documented compared to halogenated analogs, suggesting niche use in pharmaceuticals or specialty chemicals . 5-(Chloromethyl)-2-methoxypyridine demonstrates versatility in nucleophilic substitution reactions due to its chloromethyl group, enabling further functionalization .

Synthetic Challenges

- Trichloromethyl derivatives require aggressive chlorination conditions (e.g., PCl5 at 210°C) and face challenges with byproduct formation .

- Trifluoromethyl derivatives are synthesized via vapor-phase chlorination or Sandmeyer-type reactions, balancing yield and purity .

Market and Regulatory Landscape

- 2,3-Dichloro-5-(trifluoromethyl)pyridine dominates commercial markets, with a projected global value exceeding $50 million by 2031 due to herbicide demand .

- The trichloromethyl variant is less regulated but faces production scalability hurdles .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。